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Compound of Interest

Compound Name: Isocyanic acid

Cat. No.: B1199962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemistry of isocyanic acid
(HNCO) and its key isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid
(HONC). This document summarizes critical quantitative data, details experimental and
computational methodologies, and visualizes the isomerization pathways, offering a valuable
resource for professionals in research, science, and drug development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of isocyanic acid and its
isomers. These values are critical for understanding the stability and reactivity of these
compounds.

Table 1: Heat of Formation (AfH°) at 0 K and 298.15 K
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. AfH® at 0 K AfH® at 298.15 K
Species Formula
(kcal/mol) (kcal/mol)
Isocyanic Acid HNCO -27.6[1] -28.74[2]
Cyanic Acid HOCN -3.1[1] -2.89[2]
Fulminic Acid HCNO +40.9[1] +41.16[2]
Isofulminic Acid HONC +56.3[1] +56.59[2]

Table 2: Standard Molar Enthalpy (H°), Entropy (S°), and
~ibbs Free E 1= ion (AfG°) at 298.15 K

Gibbs Free
Standard Standard Energy of
Species Formula Molar Enthalpy Molar Entropy  Formation
(H°) (kcallmol)  (S°) (3/mol-K) (AfG®)
(kcal/mol)
. _ -118.93 kJ/mol -101.70 kJ/mol
Isocyanic Acid HNCO 238.23
(-28.43 kcal/maol) (-24.31 kcal/mol)
_ _ 24.88 (relative to
Cyanic Acid HOCN -2.89 245.85
HNCO)[2]
o ) 84.74 (relative to
Fulminic Acid HCNO 41.16 240.58
HNCO)[2]
o ] 105.35 (relative
Isofulminic Acid HONC 56.59 243.34

to HNCO)[2]

Isomerization Pathways and Energetics

The isomerization between isocyanic acid and its isomers involves significant energy barriers.
Understanding these pathways is crucial for predicting their stability and interconversion under
various conditions. Computational studies have elucidated these pathways, revealing that the
isomerization from HNCO to HOCN is the most energetically favorable.[3] The process is
thought to occur through successive 1,2-hydrogen migrations rather than a single 1,3-hydrogen
migration.[3]
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The isomerization reactions of isocyanic acid generally have very high energy barriers,
making the rate constants for these transformations very small at temperatures between 300
and 2000 K.[1][2]

TS (HNCO -> HOCN)
~93.3 kcal/mol

Cyanic Acid (HOCN)
AfH° = -2.89 kcal/mol

Fulminic Acid (HCNO)
AfH® = 41.16 kcal/mol

Isocyanic Acid (HNCO)
AfH® = -28.74 kcal/mol

TS (HNCO -> HCNO)
~94.0 kcal/mol

TS (HNCO -> HONC)
~91.2 kcal/mol

Isofulminic Acid (HONC)
AfH°® = 56.59 kcal/mol

Click to download full resolution via product page

Isomerization pathways of isocyanic acid.

Methodologies for Thermochemical Studies

The determination of the thermochemical properties of isocyanic acid and its isomers relies on
a combination of sophisticated experimental and computational techniques.

Experimental Protocols

A. Photodissociation Studies:

Photodissociation experiments are crucial for determining bond dissociation energies and
heats of formation. A common setup involves a laser photolysis/laser-induced fluorescence
(LP/LIF) pump-probe technique in a flow reactor system at low pressures.

o Sample Preparation: Isocyanic acid is typically generated by the thermal decomposition of
its trimer, cyanuric acid, or by the reaction of potassium cyanate with an acid.

e Photolysis: A pulsed excimer laser operating at a specific UV wavelength (e.g., 193 nm) is
used to photodissociate the HNCO molecules.
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e Product Detection: The resulting photofragments, such as H atoms and NCO radicals, are
detected using techniques like laser-induced fluorescence (LIF). For H-atom detection,
tunable narrow-band Lyman-a laser radiation can be used.

o Data Analysis: By measuring the translational energy distribution of the photofragments, the
bond dissociation energy (DO) can be determined, which is then used to calculate the heat of
formation.

B. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy:

This technique is used to study the vibrational spectra of molecules and their complexes in an
inert matrix at low temperatures, which helps in identifying different isomers and their
aggregates.

o Matrix Preparation: A gaseous mixture of the sample (e.g., HNCO) and a large excess of an
inert gas (e.g., Argon) is deposited onto a cold substrate (e.g., a Csl window) maintained at
cryogenic temperatures (typically around 10-20 K).

o FTIR Spectroscopy: The infrared spectrum of the isolated molecules in the matrix is recorded
using an FTIR spectrometer.

e Annealing: The matrix can be slowly warmed (annealed) to allow for the diffusion and
aggregation of the trapped species, enabling the study of dimers, trimers, and other
complexes.

o Data Interpretation: The observed vibrational frequencies are compared with theoretical
calculations to identify the species present in the matrix.
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General experimental workflows.

Computational Protocols

High-level ab initio molecular orbital and density functional theory (DFT) calculations are
instrumental in predicting the thermochemical properties and isomerization pathways of these

molecules.

» Methodology: Commonly employed methods include coupled-cluster with single, double, and
perturbative triple excitations (CCSD(T)) and DFT functionals like B3LYP.[1][2] These are
often used in conjunction with large basis sets, such as the correlation-consistent cc-pVXZ
series or Pople-style basis sets like 6-311++G(3df,2p).[1][2]
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Geometry Optimization and Frequency Calculations: The molecular geometries of the
isomers and the transition states connecting them are optimized to find the minimum energy
structures. Vibrational frequency calculations are then performed to confirm that the
optimized structures are true minima (no imaginary frequencies) or transition states (one
imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

Energy Calculations: Single-point energy calculations are performed at a higher level of
theory or with a larger basis set on the optimized geometries to obtain more accurate
electronic energies.

Thermochemical Calculations: The calculated electronic energies, ZPVE, and vibrational
frequencies are used to compute thermochemical properties such as enthalpy, entropy, and
Gibbs free energy at different temperatures using standard statistical mechanics formalisms.

Software: The Gaussian suite of programs is a widely used software package for these types
of calculations.[2]

Kinetic Modeling: For studying isomerization kinetics, statistical theories like the Rice-
Ramsperger-Kassel-Marcus (RRKM) theory are often employed to calculate temperature-
and pressure-dependent rate constants.[1][2]
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A typical computational workflow.

Conclusion

The thermochemistry of isocyanic acid and its isomers is a complex and vital area of study
with implications for atmospheric chemistry, combustion science, and potentially, drug
development. This guide provides a consolidated overview of the key thermochemical data, the
methodologies used to obtain this information, and the energetic landscapes of their
isomerization. The combination of advanced experimental techniques and high-level

computational chemistry continues to deepen our understanding of these fundamental
molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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